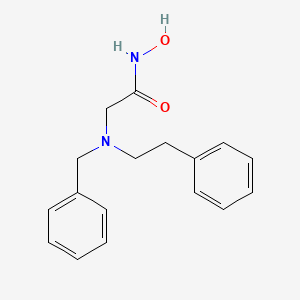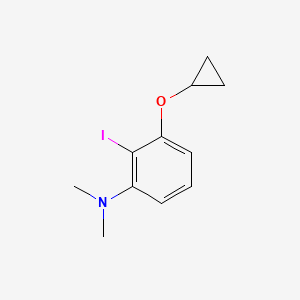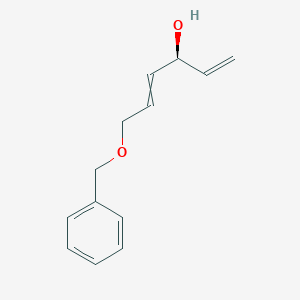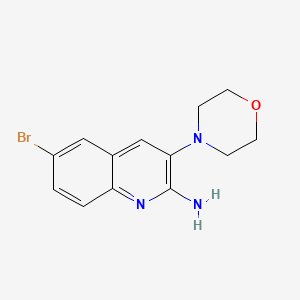
N~2~-Benzyl-N-hydroxy-N~2~-(2-phenylethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Benzyl-N-hydroxy-N~2~-(2-phenylethyl)glycinamide is an organic compound with the molecular formula C17H20N2O2 This compound is characterized by the presence of a benzyl group, a hydroxy group, and a phenylethyl group attached to a glycinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzyl-N-hydroxy-N~2~-(2-phenylethyl)glycinamide typically involves the reaction of glycine derivatives with benzyl and phenylethyl reagents under controlled conditions. One common method involves the use of N-benzylhydroxylamine hydrochloride and 2-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-Benzyl-N-hydroxy-N~2~-(2-phenylethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl and phenylethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include substituted glycinamides, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N~2~-Benzyl-N-hydroxy-N~2~-(2-phenylethyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N2-Benzyl-N-hydroxy-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the benzyl and phenylethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-2-hydroxy-N,N-dimethylethanaminium chloride
- N-Benzylhydroxylamine hydrochloride
- Phenylacetone
Uniqueness
N~2~-Benzyl-N-hydroxy-N~2~-(2-phenylethyl)glycinamide is unique due to its combination of benzyl, hydroxy, and phenylethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Propiedades
Número CAS |
919996-46-6 |
|---|---|
Fórmula molecular |
C17H20N2O2 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
2-[benzyl(2-phenylethyl)amino]-N-hydroxyacetamide |
InChI |
InChI=1S/C17H20N2O2/c20-17(18-21)14-19(13-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10,21H,11-14H2,(H,18,20) |
Clave InChI |
KYZMETPZMRVDAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)

![5-(3-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B12634851.png)
![Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate](/img/structure/B12634857.png)



![Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B12634879.png)
![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (1/3)](/img/structure/B12634881.png)
![3-chloro-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione](/img/structure/B12634894.png)
![Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate](/img/structure/B12634904.png)
![3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12634912.png)

